molecular formula C21H23N5O2S B2938869 3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866589-22-2

3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2938869
CAS No.: 866589-22-2
M. Wt: 409.51
InChI Key: OOWHDLVDQKEBBQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-methylbenzenesulfonyl group at position 3 and a 3-methylbutyl chain attached to the quinazoline nitrogen at position 3. These substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions.

Properties

IUPAC Name

N-(3-methylbutyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14(2)12-13-22-19-17-6-4-5-7-18(17)26-20(23-19)21(24-25-26)29(27,28)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWHDLVDQKEBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne. This is followed by the introduction of the quinazoline moiety through a condensation reaction. The sulfonyl group is then added via sulfonation, and the final step involves the attachment of the methylbutyl group through alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The sulfonyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight Notable Properties or Activities
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl / 4-ethoxyphenyl ~454.5 g/mol No reported bioactivity; ethoxy group may enhance solubility.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl / 2-methoxy-5-methylphenyl ~504.6 g/mol Increased steric bulk; methoxy group may alter electronic properties.
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones Thieno-fused core / Varied substituents ~300–350 g/mol Higher anticancer activity vs. aryl-fused analogs; solubility challenges noted.
2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine Methylsulfanyl / trifluoromethyl benzyl 349.37 g/mol Trifluoromethyl group may enhance metabolic stability.

Key Observations:

However, bulky groups like 3,4-dimethylbenzenesulfonyl () could hinder solubility, as seen in thieno-fused analogs with low aqueous solubility . Ethoxy or methoxy groups () might enhance polarity but could reduce cell penetration efficiency.

Bioactivity Trends: Thieno-fused triazolopyrimidines (e.g., compounds in ) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines, likely due to enhanced electronic interactions or solubility . The target compound’s triazoloquinazoline core may limit activity relative to thieno-fused analogs, as seen in NCI screening results where aryl-fused derivatives showed marginal activity (e.g., 6a: 81.85% growth inhibition in Renal Cancer UO-31) .

Electronic and Steric Considerations :

  • The 4-methylbenzenesulfonyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in .
  • The trifluoromethyl group in highlights the role of electronegative substituents in modulating receptor binding or metabolic stability.

Research Findings and Implications

Anticancer Potential and Limitations

  • Low Solubility Challenges: Thieno-triazolopyrimidines with similar sulfonyl groups exhibited poor cellular penetration due to low solubility, suggesting that the target compound may face analogous limitations unless modified .
  • Structural Optimization Needs: Introducing hydrophilic groups (e.g., hydroxyl, amine) or reducing steric bulk could enhance solubility and activity, as demonstrated in more active thieno-fused derivatives .

Comparative Activity Table (Based on NCI Screening Data )

Compound Class Mean Growth Inhibition (%) Notable Cell Line Activity
Thieno-triazolopyrimidines 60–85% Broad-spectrum activity
Aryl-fused triazoloquinazolines (e.g., 6a) ~81.85% Renal Cancer UO-31 (marginally active)

Biological Activity

Overview

3-(4-Methylbenzenesulfonyl)-N-(3-methylbutyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. Its structure features a triazole ring fused to a quinazoline moiety, along with a sulfonyl group and a methylbutyl substituent. This unique configuration suggests potential biological activities, particularly in the realm of oncology and neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. The precise mechanism remains under investigation, but preliminary studies indicate potential pathways involving inhibition of key signaling molecules related to cancer progression and neurodegenerative diseases.

Biological Evaluation

Recent studies have evaluated the biological activity of compounds in the quinazoline-triazole hybrid class, revealing promising results:

  • Antitumor Activity : A series of quinazoline derivatives have demonstrated significant antitumor effects against various cancer cell lines. For instance, in vitro assays indicated that certain derivatives exhibited GI50 values in the range of 10-15 µM, showcasing efficacy comparable to established chemotherapeutic agents like 5-Fluorouracil (GI50 = 22.60 µM) .
  • Acetylcholinesterase Inhibition : Some hybrids have been identified as potential acetylcholinesterase inhibitors with IC50 values ranging from 0.2 to 83.9 µM. This suggests a dual action mechanism that could be beneficial for treating Alzheimer's disease .

Case Study 1: Antitumor Efficacy

In a study focused on a series of quinazoline derivatives, one compound showed selective cytotoxicity towards breast cancer cell lines with an IC50 value significantly lower than that of the control drug. Molecular docking studies revealed that this compound binds effectively to the ATP binding site of EGFR-TK, similar to erlotinib, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Potential

Another investigation into quinazoline-triazole hybrids highlighted their capacity to inhibit acetylcholinesterase effectively. Compounds demonstrated low cytotoxicity while maintaining a favorable pharmacokinetic profile, making them suitable candidates for further development as anti-Alzheimer's therapeutics .

Data Summary

Biological Activity IC50/Mean GI50 Target Reference
Antitumor10-15 µMVarious Cancer Cell Lines
Acetylcholinesterase0.2-83.9 µMAcetylcholinesterase

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